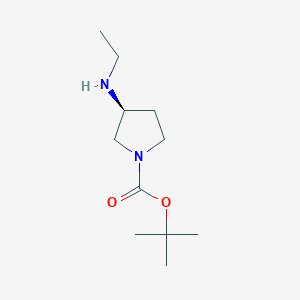

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

CAS No.: 849106-92-9

Cat. No.: VC3267611

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849106-92-9 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

| Standard InChI Key | ADWPVFGFNNKQIP-VIFPVBQESA-N |

| Isomeric SMILES | CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C |

| SMILES | CCNC1CCN(C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCNC1CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is a well-defined chemical entity with precise structural characteristics. The molecule contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and an ethylamino group at the 3-position. The stereochemistry at the 3-position is specifically defined as S-configuration, which is essential for its biological applications and reactivity profile.

Chemical Identifiers and Properties

The compound can be identified through various chemical nomenclature systems and properties, as detailed in the following table:

| Identifier | Value |

|---|---|

| CAS Registry Number | 849106-92-9 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

| Standard InChIKey | ADWPVFGFNNKQIP-VIFPVBQESA-N |

| Isomeric SMILES | CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C |

| PubChem Compound ID | 53346613 |

These identifiers provide comprehensive details for unambiguous identification of the compound in scientific literature and databases.

Structural Features

The structure of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate contains several key functional groups that contribute to its chemical behavior:

-

A pyrrolidine heterocyclic ring as the core structure

-

A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (position 1)

-

An ethylamino group at the 3-position with S-stereochemistry

-

A carbamate functional group connecting the Boc group to the pyrrolidine nitrogen

The S-configuration at the 3-position indicates that according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of the ethylamino group follows a specific orientation that is critical for its recognition by biological targets and its utility in asymmetric synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is essential for its proper handling, storage, and application in various research settings.

Stability and Reactivity

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen contributes to the compound's stability under neutral and basic conditions but makes it susceptible to cleavage under acidic conditions. This property is intentionally utilized in synthetic procedures when the deprotection of the amine is desired. The compound should be stored in tightly closed containers in cool, dry, well-ventilated areas away from sources of ignition to maintain its stability and integrity .

Synthesis and Preparation Methods

The synthesis of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate involves specific chemical transformations to ensure the correct stereochemistry and functional group arrangement.

Precursor Compounds

The synthesis might utilize related compounds such as tert-butyl 3-hydroxypyrrolidine-1-carboxylate as intermediates. This hydroxy compound can serve as a versatile precursor for introducing various functionalities at the 3-position through nucleophilic substitution or other transformations. The hydroxyl group can be converted to a leaving group (such as a mesylate or tosylate), followed by displacement with ethylamine to yield the target compound .

Applications in Medicinal Chemistry

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate has significant value in pharmaceutical research and development due to its structural features and reactivity profile.

Role as a Building Block

The compound serves as an important building block in the synthesis of more complex bioactive molecules. Its well-defined stereochemistry at the 3-position provides a foundation for developing compounds with specific three-dimensional structures required for biological activity.

Advantages of Protected Intermediates

The Boc protection on the pyrrolidine nitrogen provides several advantages in medicinal chemistry:

-

Enhanced stability during multi-step syntheses

-

Controlled reactivity of the molecule

-

Selective deprotection under specific conditions

-

Improved handling properties compared to free amines

These characteristics make the compound valuable in library synthesis and lead optimization efforts in drug discovery programs .

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity, purity, and structural features of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate.

Research Applications and Future Perspectives

The utility of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate extends beyond its current applications, with potential for expanded use in various research fields.

Current Research Applications

The compound finds application in various research areas:

-

As a synthetic intermediate in the preparation of more complex molecules

-

In studies requiring chiral building blocks with defined stereochemistry

-

For structure-activity relationship (SAR) studies in medicinal chemistry

-

In the development of targeted molecular libraries

Future Research Directions

Several promising research directions could expand the utility of this compound:

-

Development of novel catalysts or ligands for asymmetric synthesis

-

Exploration of its potential in pharmaceutical applications beyond current uses

-

Investigation of structure-property relationships in new classes of bioactive molecules

-

Application in the synthesis of peptidomimetics and other biologically relevant structures

These directions could significantly enhance the compound's value in chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume